molecular formula C21H27N3O2S B7011422 N-[4-[2-(3-methylpyrrolidin-1-yl)ethoxy]phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide

N-[4-[2-(3-methylpyrrolidin-1-yl)ethoxy]phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide

Cat. No.: B7011422
M. Wt: 385.5 g/mol
InChI Key: ALAQAAQEWUSDJQ-UHFFFAOYSA-N
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Description

N-[4-[2-(3-methylpyrrolidin-1-yl)ethoxy]phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a thieno[3,2-c]pyridine core, and a carboxamide group

Properties

IUPAC Name

N-[4-[2-(3-methylpyrrolidin-1-yl)ethoxy]phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S/c1-15-7-9-24(14-15)10-11-26-18-4-2-17(3-5-18)23-21(25)20-12-16-13-22-8-6-19(16)27-20/h2-5,12,15,22H,6-11,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAQAAQEWUSDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1)CCOC2=CC=C(C=C2)NC(=O)C3=CC4=C(S3)CCNC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-(3-methylpyrrolidin-1-yl)ethoxy]phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the thieno[3,2-c]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminothiophene derivative and a β-ketoester.

    Introduction of the phenyl group: This step involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the phenyl group to the thieno[3,2-c]pyridine core.

    Attachment of the pyrrolidine moiety: This can be done through a nucleophilic substitution reaction, where the pyrrolidine ring is introduced via a suitable leaving group on the phenyl ring.

    Formation of the carboxamide group: This final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-(3-methylpyrrolidin-1-yl)ethoxy]phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated solvents, strong acids or bases

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-[2-(3-methylpyrrolidin-1-yl)ethoxy]phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups.

    Pharmacology: Research focuses on its interactions with biological targets, such as enzymes or receptors, to understand its pharmacokinetic and pharmacodynamic properties.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-[4-[2-(3-methylpyrrolidin-1-yl)ethoxy]phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4: This compound shares structural similarities with the target compound, particularly in the presence of the pyridine and pyrimidine rings.

    (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine: Another structurally related compound, featuring the pyrrolidine ring.

Uniqueness

N-[4-[2-(3-methylpyrrolidin-1-yl)ethoxy]phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide is unique due to its specific combination of functional groups and the thieno[3,2-c]pyridine core, which imparts distinct chemical and biological properties not found in other similar compounds.

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